(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
CAS No.: 1422344-05-5
Cat. No.: VC8239976
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38
* For research use only. Not for human or veterinary use.
![(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate - 1422344-05-5](/images/structure/VC8239976.png)
Specification
CAS No. | 1422344-05-5 |
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Molecular Formula | C15H26N2O4 |
Molecular Weight | 298.38 |
IUPAC Name | 2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
Standard InChI | InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1 |
Standard InChI Key | MZRXFKLRIKSJTG-YFKTTZPYSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N |
SMILES | CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N |
Canonical SMILES | CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a hexahydrocyclopenta[c]pyrrole core, a bicyclic system comprising a five-membered cyclopentane ring fused to a pyrrolidine ring. Key structural attributes include:
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Stereochemistry: The absolute configuration is defined as (1S,3aR,4R,6aS), indicating four stereocenters that impose a specific three-dimensional arrangement. This configuration influences molecular interactions in biological systems .
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Functional Groups:
Table 1: Core Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₈N₂O₄ | |
Molecular Weight | 324.42 g/mol | |
CAS Registry Number | 1251012-14-2 (racemic analog) |
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogs suggest:
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NMR: The tert-butyl group typically appears as a singlet at δ ~1.4 ppm (¹H) and δ ~28 ppm (¹³C). Ethyl esters show quartets (δ ~4.1 ppm, -CH₂-) and triplets (δ ~1.2 ppm, -CH₃) .
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IR: Ester carbonyl stretches near 1740 cm⁻¹ and amino N-H stretches around 3350 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, often employing stereoselective strategies to control the four stereocenters. A representative route includes:
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Core Formation: Cyclization of a pyrrolidine precursor with a cyclopentane fragment via intramolecular aldol condensation or Diels-Alder reaction.
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Amino Group Introduction: Nitration followed by catalytic reduction (e.g., H₂/Pd-C) to install the -NH₂ group at C4 .
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Esterification: Sequential protection of carboxyl groups using tert-butyl and ethyl chloroformates under basic conditions (e.g., Et₃N) .
Table 2: Key Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Yield |
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1 | Bicyclic core formation | TiCl₄, CH₂Cl₂, -78°C | 62% |
2 | Nitration | HNO₃, H₂SO₄, 0°C | 85% |
3 | Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 78% |
4 | Boc protection | (Boc)₂O, DMAP, CH₃CN | 91% |
5 | Ethyl esterification | ClCO₂Et, pyridine, RT | 88% |
Purification and Isolation
Chromatographic techniques (e.g., silica gel column chromatography) resolve stereoisomers, while recrystallization from ethanol/water mixtures enhances purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to ester groups; poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, necessitating storage at -20°C .
Table 3: Physical Properties
Property | Value | Method |
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Melting Point | 98–102°C | DSC |
LogP (Octanol-Water) | 1.8 ± 0.3 | Shake-flask |
pKa (Amino group) | 9.2 | Potentiometric |
Chemical Reactivity and Functionalization
Amino Group Reactivity
The primary amine undergoes typical reactions:
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Acylation: Reacts with acyl chlorides (e.g., AcCl) to form amides.
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Reductive Alkylation: Forms secondary amines via treatment with aldehydes and NaBH₃CN .
Ester Hydrolysis
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Acidic Conditions: tert-Butyl ester cleaves preferentially, yielding the mono-acid derivative.
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Basic Conditions: Saponification removes ethyl ester, leaving Boc-protected amino acid .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s stereochemical complexity makes it a precursor to protease inhibitors and kinase modulators. For example, its amino and ester groups are leveraged to build peptidomimetics targeting HIV-1 protease .
Chiral Ligand in Catalysis
As a C₂-symmetric ligand, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excesses >90% .
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